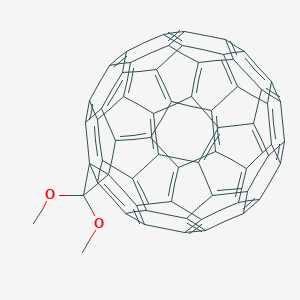
1,2-(Dimethoxymethano)fullerene c(60)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-(Dimethoxymethano)fullerene C(60) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of fullerene, a carbon-based molecule that has unique physical and chemical properties. The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) has been a subject of interest for researchers, and its mechanism of action has been studied to understand its potential benefits and limitations.
Mécanisme D'action
The mechanism of action of 1,2-(Dimethoxymethano)fullerene C(60) involves its ability to scavenge free radicals and prevent oxidative stress. It can also interact with cellular membranes and proteins, which can affect cellular signaling pathways. Studies have shown that it can modulate the activity of enzymes involved in the production of reactive oxygen species, which can lead to reduced cellular damage.
Effets Biochimiques Et Physiologiques
1,2-(Dimethoxymethano)fullerene C(60) has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, which can lead to improved cellular function. It can also improve mitochondrial function and increase ATP production, which can enhance cellular energy metabolism. Studies have also shown that it can improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-(Dimethoxymethano)fullerene C(60) in lab experiments include its antioxidant properties, low toxicity, and ability to penetrate cell membranes. It can also be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its potential to interact with other compounds and proteins, which can affect experimental outcomes. Its long-term effects on cellular function and health are also not well understood.
Orientations Futures
There are several future directions for research on 1,2-(Dimethoxymethano)fullerene C(60), including its potential use in drug delivery systems, as well as its applications in energy storage and material science. Further studies are needed to understand its long-term effects on cellular function and health, as well as its interactions with other compounds and proteins. The development of new synthesis methods and purification techniques can also improve its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,2-(Dimethoxymethano)fullerene C(60) involves the reaction of C(60) with methanol in the presence of a strong acid catalyst. The reaction yields a mixture of mono- and di-methoxy derivatives of C(60), which can be separated using chromatographic techniques. The purity of the compound can be increased by repeated recrystallization.
Applications De Recherche Scientifique
1,2-(Dimethoxymethano)fullerene C(60) has been studied for its potential applications in various fields, including biomedical research, material science, and energy storage. In biomedical research, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage. It has also been studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes and has low toxicity.
Propriétés
Numéro CAS |
155679-97-3 |
|---|---|
Nom du produit |
1,2-(Dimethoxymethano)fullerene c(60) |
Formule moléculaire |
C63H6O2 |
Poids moléculaire |
794.7 g/mol |
InChI |
InChI=1S/C63H6O2/c1-64-63(65-2)61-57-50-43-31-23-14-5-3-4-6-9(5)18-25(23)33-34-26(18)24-15(6)17-13-8(4)11-10-7(3)12-16(14)29(31)37-35-21(12)19(10)27-28-20(11)22(13)36-38-30(17)32(24)44-46(34)55(54(57)45(33)43)58-51(44)49(38)53-42(36)40(28)47-39(27)41(35)52(48(37)50)59(61)56(47)60(53)62(58,61)63/h1-2H3 |
Clé InChI |
GIRMMHBSMRUEQM-UHFFFAOYSA-N |
SMILES |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
SMILES canonique |
COC1(C23C14C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C%10C8=C%10C%14=C%15C%16=C%17C(=C%12C%12=C%17C%17=C%18C%16=C%16C%15=C%15C%10=C1C7=C%15C1=C%16C(=C%18C7=C2C2=C%10C(=C5C9=C42)C%11=C%12C%10=C%177)C3=C16)C%14=C%138)OC |
Synonymes |
1,2-(DIMETHOXYMETHANO)FULLERENE C(60) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



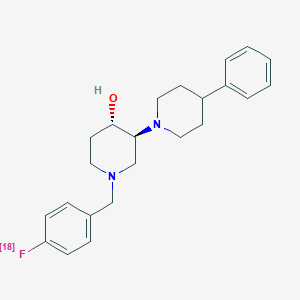
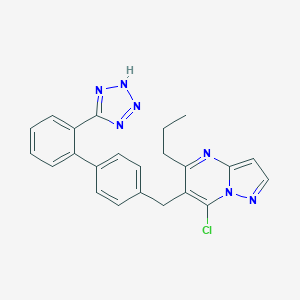
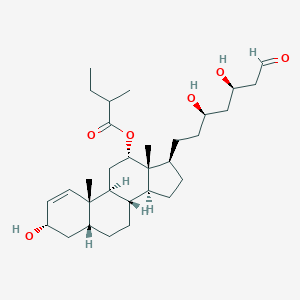
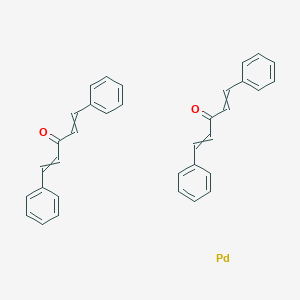
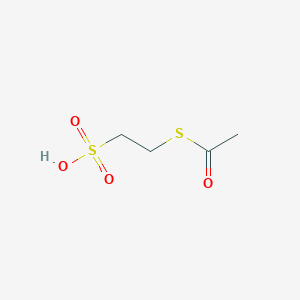

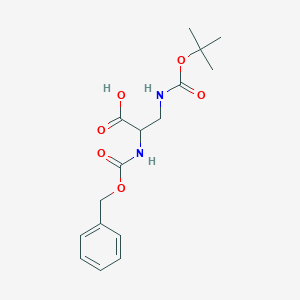
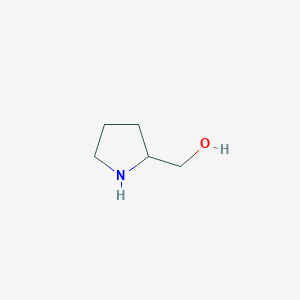
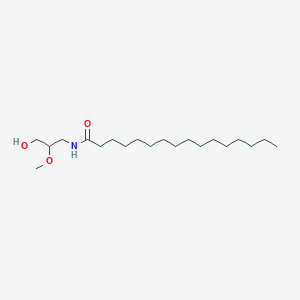
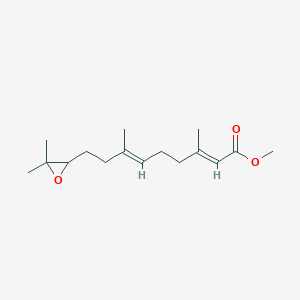
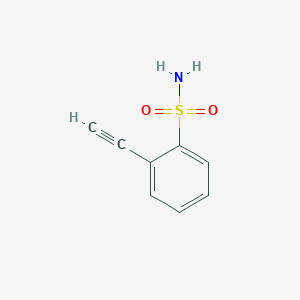
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
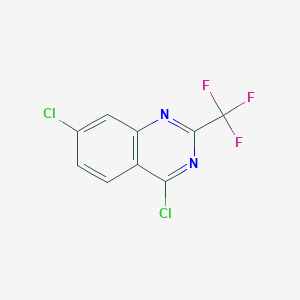
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)